REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[CH:14](=O)[CH:15]([CH3:17])[CH3:16]>[Zn].C(OC(=O)C)(=O)C>[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[C:7]=1[CH2:14][CH:15]([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
668 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes at 20°-25° C
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The zinc was separated
|
Type
|
WASH
|
Details
|
washed with acetic acid
|
Type
|
ADDITION
|
Details
|
the liquids were poured into water
|
Type
|
CUSTOM
|
Details
|
to precipitate the crude product
|
Type
|
CUSTOM
|
Details
|
It was dried
|
Type
|
EXTRACTION
|
Details
|
extracted into pentane (thimble)
|
Type
|
CUSTOM
|
Details
|
the pentane was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from aqueous ethanol (13 ml of 55%) as colourless needles (681 mg), m.p. 115°-117° C (lit6 116°-117° C.)
|
Type
|
CUSTOM
|
Details
|
after changing to fine needles at about 112° C. and to plates at about 115° C
|
Type
|
CUSTOM
|
Details
|
A further 51 mg were obtained from the mother liquors (total 732 mg, 82%)
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1CC(C)C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |